molecular formula C25H29FN2O4 B602243 Iloperidone Impurity 4 CAS No. 133455-04-6

Iloperidone Impurity 4

Cat. No. B602243
CAS RN: 133455-04-6
M. Wt: 440.52
InChI Key:
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Description

Iloperidone Impurity 4 is a synthetic compound that has been studied in recent years due to its potential as a therapeutic agent. It is an analog of the antipsychotic drug iloperidone and has been found to possess similar properties to iloperidone, including antipsychotic and anxiolytic effects. Iloperidone Impurity 4 has been studied for its ability to modulate the activity of the 5-HT2A receptor, a serotonin receptor that is involved in the regulation of mood, anxiety, and other cognitive functions. In addition, Iloperidone Impurity 4 has been found to possess anticonvulsant and anti-inflammatory properties.

Scientific Research Applications

Enhancement of Bioavailability

Iloperidone: , an atypical antipsychotic drug, faces challenges with solubility and bioavailability. Research has focused on enhancing the in vitro dissolution and in vivo bioavailability characteristics of iloperidone by formulating and optimizing lipid-based formulations like Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) . These systems can improve the solubility and dissolution rate, potentially leading to better therapeutic outcomes.

Pharmacokinetic Optimization

The optimization of pharmacokinetic parameters is crucial for the efficacy of any drug. Using advanced design methods such as the Box-Behnken Design , researchers have been able to create formulations that significantly improve the pharmacokinetic profile of iloperidone, leading to an increase in its bioavailability when administered orally .

Cytochrome P450 2D (CYP2D) Modulation

Iloperidone has been shown to modulate the expression and activity of Cytochrome P450 2D (CYP2D) enzymes in the liver and brain. This modulation can influence the pharmacological effect of iloperidone by affecting the rate of dopamine and serotonin synthesis or the metabolism of neurosteroids .

Attenuation of Extrapyramidal Symptoms

By affecting CYP2D activity in the brain, particularly in the dopaminergic nigrostriatal pathway, iloperidone may help attenuate extrapyramidal symptoms, which are common side effects of antipsychotic medications .

Pharmacokinetic Interactions

Chronic administration of iloperidone can lead to pharmacokinetic interactions involving CYP2D substrates in the liver. This is an important consideration for the co-administration of iloperidone with other medications that are metabolized by the same enzyme system .

Mechanism of Action

Target of Action

Iloperidone Impurity 4, like its parent compound Iloperidone, is believed to primarily target dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

It is believed that its therapeutic effect may be related to itsantagonism at the dopamine D2 and 5-HT2A receptors . This means that the compound binds to these receptors and blocks their activity, thereby modulating the neurotransmission of dopamine and serotonin in the brain.

Biochemical Pathways

Iloperidone Impurity 4, through its interaction with dopamine D2 and serotonin 5-HT2A receptors, can affect various biochemical pathways. For instance, it has been found that chronic treatment with Iloperidone can modulate the expression and activity of Cytochrome P450 2D (CYP2D) in the liver and brain . CYP2D enzymes are involved in the synthesis of endogenous neuroactive substances like dopamine and serotonin, and in the metabolism of neurosteroids .

Pharmacokinetics

The parent compound iloperidone is well absorbed orally, with a bioavailability of 96% . The time to peak plasma concentration occurs in 2 - 4 hours, but the elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers . These properties suggest that once or twice daily dosing would be feasible.

Result of Action

The molecular and cellular effects of Iloperidone Impurity 4 are likely to be similar to those of Iloperidone. Chronic treatment with Iloperidone has been found to affect CYP2D activity in the brain, which may modify its pharmacological effect by influencing the rate of dopamine and serotonin synthesis or the metabolism of neurosteroids . By elevating the CYP2D expression/activity in the substantia nigra and striatum (i.e., in the dopaminergic nigrostriatal pathway), Iloperidone may attenuate extrapyramidal symptoms .

Action Environment

The action, efficacy, and stability of Iloperidone Impurity 4 can be influenced by various environmental factors. For instance, the metabolic rate of the compound can be affected by the individual’s genetic makeup, particularly the presence of CYP2D6 polymorphisms . Additionally, factors such as diet, age, sex, and concomitant use of other medications can also influence the compound’s pharmacokinetics and pharmacodynamics .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Iloperidone Impurity 4 involves the conversion of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Hydrogen peroxide", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Conversion of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid to the corresponding acid chloride using thionyl chloride in methanol.", "Step 2: Reaction of the acid chloride with sodium nitrite and copper sulfate in hydrochloric acid to form the corresponding diazonium salt.", "Step 3: Reduction of the diazonium salt with sodium borohydride in acetic acid to form the corresponding amine.", "Step 4: Oxidation of the amine with hydrogen peroxide in acetic acid to form the corresponding imine.", "Step 5: Reduction of the imine with sodium borohydride in methanol to form the desired Iloperidone Impurity 4." ] }

CAS RN

133455-04-6

Molecular Formula

C25H29FN2O4

Molecular Weight

440.52

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

1-Desacetyl 1-Propionyl Iloperidone;  1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-one

Origin of Product

United States

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